molecular formula C16H18N4O2 B2619881 N-[4-(2-Oxoazetidin-1-yl)phenyl]-1-propan-2-ylpyrazole-4-carboxamide CAS No. 2249084-52-2

N-[4-(2-Oxoazetidin-1-yl)phenyl]-1-propan-2-ylpyrazole-4-carboxamide

Cat. No.: B2619881
CAS No.: 2249084-52-2
M. Wt: 298.346
InChI Key: SCPZGHIEJYLTOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. Initially, Schiff’s bases (5a – j) are prepared from 4-(benzyloxy)-N′-(substituted benzylidene) benzo hydrazide. These Schiff’s bases then undergo a Staudinger reaction, specifically a [2 + 2] ketene-imine cycloaddition reaction, with chloro acetyl chloride. The presence of triethylamine as a catalyst and dimethyl formamide (DMF) as a solvent facilitates this reaction. Notably, ultra-sonication is employed as a green chemistry tool during the synthesis process .


Molecular Structure Analysis

The molecular formula of N-[4-(2-Oxoazetidin-1-yl)phenyl]-1-propan-2-ylpyrazole-4-carboxamide is C16H18N4O2 , with a molecular weight of approximately 298.346 g/mol . The structure includes an azetidinone ring, which enhances its potential as a scaffold for drug development .


Chemical Reactions Analysis

The compound’s synthesis involves the Staudinger reaction, which is a cyclocondensation reaction between Schiff’s bases and chloro acetyl chloride. This reaction leads to the formation of the final product .


Physical and Chemical Properties Analysis

  • Melting Point : The compound’s melting point is reported to be 163–165°C .
  • Cytotoxicity : In vitro cytotoxicity testing against the human cancer cell line HeLa indicates that the synthesized compounds (6a – j) are non-cytotoxic .

Safety and Hazards

N-[4-(2-Oxoazetidin-1-yl)phenyl]-1-propan-2-ylpyrazole-4-carboxamide is not intended for human or veterinary use; it is solely for research purposes.

Future Directions

Further studies should explore the compound’s efficacy against Mycobacterium tuberculosis (MTB) and its potential as an antimycobacterial agent. Additionally, investigations into its pharmacokinetic properties (absorption, distribution, metabolism, excretion, and toxicity) are crucial for drug discovery .

Properties

IUPAC Name

N-[4-(2-oxoazetidin-1-yl)phenyl]-1-propan-2-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-11(2)20-10-12(9-17-20)16(22)18-13-3-5-14(6-4-13)19-8-7-15(19)21/h3-6,9-11H,7-8H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPZGHIEJYLTOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)C(=O)NC2=CC=C(C=C2)N3CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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